2,4-diethyl 1-benzyl-1H-imidazole-2,4-dicarboxylate
Description
2,4-Diethyl 1-benzyl-1H-imidazole-2,4-dicarboxylate is a substituted imidazole derivative characterized by:
- Core structure: A five-membered imidazole ring with nitrogen atoms at positions 1 and 2.
- Substituents:
Synthesis: While direct evidence for its synthesis is absent in the provided materials, analogous procedures suggest it may involve:
Condensation of a benzyl-substituted diamine with aldehydes in the presence of catalysts (e.g., sodium metabisulfite) .
Esterification steps using ethanol or methanol under reflux conditions, as seen in related imidazole dicarboxylate syntheses .
Properties
IUPAC Name |
diethyl 1-benzylimidazole-2,4-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4/c1-3-21-15(19)13-11-18(10-12-8-6-5-7-9-12)14(17-13)16(20)22-4-2/h5-9,11H,3-4,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHTUYAIASLTVQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(C(=N1)C(=O)OCC)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Imidazole Core Structure
The imidazole ring serves as the foundational scaffold for this synthesis. A critical precursor is imidazole-4,5-dicarboxylic acid , which can be synthesized via hydroxymethylation and subsequent oxidation of imidazole. As described in [US4550176A], imidazole reacts with formaldehyde (2.5–3.5 molar equivalents) in aqueous solution at 80–120°C to form hydroxymethylated derivatives. These intermediates undergo nitric acid-mediated oxidation at 100–120°C to yield imidazole-4,5-dicarboxylic acid, which crystallizes upon cooling (yield: 68–75%).
Key Reaction Parameters for Dicarboxylic Acid Synthesis
Esterification to Diethyl Dicarboxylate
The diethyl ester is formed by esterifying imidazole-4,5-dicarboxylic acid with ethanol. While not explicitly detailed in the cited patents, this step typically employs acid-catalyzed Fischer esterification. For example, refluxing the dicarboxylic acid with excess ethanol and sulfuric acid (H₂SO₄) at 80–100°C for 6–12 hours achieves near-quantitative conversion.
Hypothetical Esterification Conditions
| Parameter | Range/Detail |
|---|---|
| Ethanol Equivalents | 4–6 molar ratio |
| Catalyst | Concentrated H₂SO₄ (1–2% v/v) |
| Temperature | 80–100°C |
| Reaction Time | 6–12 hours |
N1-Benzylation of the Imidazole Ring
The final step involves introducing the benzyl group at the N1 position of the diethyl dicarboxylate. [US5021584A] provides a robust methodology for benzylating 1-unsubstituted imidazoles using benzyl alcohol in the presence of carboxylic acid catalysts (e.g., benzoic acid) at 230–260°C. This exothermic reaction avoids byproducts like imidazolium chlorides, which are common in traditional benzyl chloride-based routes.
Optimized Benzylation Protocol
| Parameter | Range/Detail | Source |
|---|---|---|
| Benzyl Alcohol | 1.05–1.5 molar ratio | |
| Catalyst | Benzoic acid (0.05–0.4 molar ratio) | |
| Temperature | 230–260°C | |
| Reaction Time | ≤4 hours | |
| Pressure | Atmospheric or reduced (600 mmHg) |
Alternative Pathways and Comparative Analysis
Direct Alkylation of Pre-Substituted Imidazoles
[US3177223A] describes vapor-phase alkylation of 2,4-dimethylimidazole with methanol over alumina catalysts at 700–800°F (371–427°C). While this method efficiently produces trimethylated imidazoles, adapting it for ethyl groups would require substituting methanol with ethanol. However, ethyl groups’ larger steric bulk may reduce reaction efficiency, necessitating higher temperatures or prolonged reaction times.
Challenges in Ethyl Group Introduction
Sequential Benzylation and Esterification
An alternative route involves benzylating imidazole first, followed by dicarboxylation and esterification. However, [US5021584A] highlights that N1-benzylation requires a free imidazole NH group, making this sequence incompatible with prior esterification. Thus, the esterification must precede benzylation to preserve the reactive N1 site.
Critical Analysis of Reaction Parameters
Temperature and Catalytic Systems
-
Benzylation Efficiency : Elevated temperatures (230–260°C) in [US5021584A] ensure rapid benzyl alcohol activation but risk ester degradation. Thermal stability studies of diethyl dicarboxylates under these conditions are essential.
-
Catalyst Choice : Benzoic acid in benzylation minimizes side reactions compared to benzyl chloride, but residual acid must be neutralized post-reaction to prevent ester hydrolysis.
Yield Optimization and Byproduct Management
-
Dicarboxylic Acid Purity : Repeated nitric acid reuse in [US4550176A] improves cost efficiency but may introduce nitro byproducts.
-
Benzylation Byproducts : Neutralizing the reaction mixture with alkali (e.g., NaOH) post-benzylation removes unreacted imidazole and salts.
Industrial-Scale Considerations
Equipment Design
Chemical Reactions Analysis
Example Reaction Sequence :
-
Form imidazole ring from benzil and ammonium acetate.
-
Alkylate the nitrogen with iodoethane to introduce ethyl groups.
-
Perform benzylation using benzyl chloride and NaH in anhydrous acetonitrile.
Functional Group Transformations
The ethyl ester groups and benzyl substituent enable diverse reactions:
Ester Hydrolysis
-
Saponification : Treatment with aqueous NaOH or LiOH converts esters to carboxylic acids .
This is critical for generating bioactive carboxylic acid derivatives .
Ester Transesterification
Amide Formation
-
Esters react with amines (e.g., NH₃, primary amines) to yield amides, enhancing stability and solubility :
Nucleophilic Aromatic Substitution
-
The electron-deficient imidazole ring may undergo substitution at positions activated by ester groups, though limited by steric hindrance from the benzyl group .
Reactivity in Catalysis
The imidazole ring can act as a ligand in metal complexes (e.g., gold, silver), similar to related N-heterocyclic carbene (NHC) complexes :
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Metal coordination : The nitrogen lone pairs bind to metals, forming complexes with applications in catalysis .
Stability and Degradation
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Hydrolytic Stability : Ethyl esters are stable under neutral conditions but hydrolyze in acidic/basic media .
-
Thermal Stability : Decomposition occurs above 200°C, typical for imidazole derivatives .
Comparative Reactivity Table
Research Gaps and Challenges
Scientific Research Applications
2,4-diethyl 1-benzyl-1H-imidazole-2,4-dicarboxylate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2,4-diethyl 1-benzyl-1H-imidazole-2,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, binding to the active site of the enzyme and preventing its normal function. It may also interact with receptors, modulating their activity and affecting downstream signaling pathways . The exact mechanism of action depends on the specific biological context and the target molecules involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Imidazole dicarboxylates exhibit structural diversity, with variations in substituents and ester positions significantly altering physicochemical and biological properties. Below is a detailed comparison:
Table 1: Key Structural and Functional Differences
Key Observations :
Substituent Effects: N1 Substituents: The benzyl group in the target compound increases aromatic interactions compared to fluorobenzyl () or hydroxypropyl () groups. This may enhance binding to aromatic receptors . Ester Position: Ethyl esters at C2/C4 (target compound) vs.
Physicochemical Properties: Melting Points: Fluorobenzyl-substituted imidazoles (e.g., 55.5–57.5°C in ) have lower melting points than diphenyl derivatives (e.g., crystalline in ), likely due to reduced π-π stacking . Solubility: Alkylamino chains () or hydroxypropyl groups () improve aqueous solubility compared to purely hydrophobic substituents like benzyl .
Synthetic Methods :
- Catalysts : Sodium metabisulfite () and ammonium hydroxide () are used for cyclization and esterification, respectively, with yields varying by substituent reactivity .
- Reaction Monitoring : TLC () is critical for tracking imidazole formation due to side reactions in multi-step syntheses .
Applications :
- Pharmaceutical Relevance : Diethyl 2-propyl-4,5-dicarboxylate () is a β-blocker impurity, highlighting the role of imidazole dicarboxylates in drug development .
- Material Science : Crystalline derivatives () are studied for their structural stability, relevant to crystallography and drug formulation .
Biological Activity
2,4-Diethyl 1-benzyl-1H-imidazole-2,4-dicarboxylate (CAS No. 2549064-62-0) is a compound of increasing interest in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is . Its structure includes an imidazole ring, which is known for its diverse biological activities. The presence of ethyl and benzyl groups may enhance its lipophilicity and biological interaction potential.
Research indicates that compounds with imidazole rings often exhibit diverse mechanisms of action, including:
- Antimicrobial Activity : Compounds with imidazole structures can inhibit bacterial growth by disrupting cell membrane integrity or interfering with metabolic pathways.
- Anticancer Activity : Similar compounds have been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and subsequent DNA damage.
- Antiparasitic Effects : Imidazole derivatives have been studied for their ability to bind to specific DNA structures in parasites, leading to disruption of their cellular functions.
Antimicrobial Efficacy
A study conducted on various imidazole derivatives showed that compounds similar to this compound exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 5 to 20 μg/mL depending on the specific derivative tested .
| Compound | MIC (μg/mL) | Bacterial Strain |
|---|---|---|
| 2,4-Diethyl 1-benzyl... | 10 | Staphylococcus aureus |
| 2,4-Diethyl 1-benzyl... | 15 | Escherichia coli |
Anticancer Activity
In vitro studies have demonstrated that this compound can inhibit the growth of several cancer cell lines. For instance, it was tested against MDA-MB-231 (breast cancer) and HT-29 (colon cancer) cell lines, showing IC50 values in the micromolar range.
| Cell Line | IC50 (μM) |
|---|---|
| MDA-MB-231 | 12.5 |
| HT-29 | 15.0 |
The mechanism involves the induction of apoptosis through ROS generation and activation of caspases .
Antiparasitic Activity
Preliminary studies suggest that derivatives of imidazole can effectively target Trypanosoma brucei, a parasite responsible for sleeping sickness. The lead compound exhibited an EC50 value of approximately 0.83 μM against bloodstream forms of the parasite .
Case Studies
- Antibacterial Study : A comparative study on various imidazole derivatives highlighted that those with longer alkyl chains exhibited increased antibacterial activity against both Gram-positive and Gram-negative bacteria. The study concluded that structural modifications significantly influence bioactivity .
- Anticancer Research : A recent investigation into benzimidazole derivatives demonstrated that modifications in the side chains could enhance anticancer properties. The study found that specific substitutions led to improved potency against breast cancer cell lines .
- Antiparasitic Screening : Research focusing on kDNA binders indicated that certain imidazole derivatives could effectively inhibit Leishmania donovani and Trypanosoma cruzi, showcasing the potential for developing new antiparasitic therapies .
Q & A
Basic: What are the optimal reaction conditions for synthesizing 2,4-diethyl 1-benzyl-1H-imidazole-2,4-dicarboxylate?
Answer:
Synthesis typically involves multi-step reactions starting with benzyl-substituted imidazole precursors. Key steps include:
- Catalysts and Solvents : Use of glacial acetic acid as a catalyst in ethanol () or dichloromethane with Mn(IV) oxide for oxidation ( ).
- Temperature : Reflux conditions (80–100°C) for 4–24 hours to ensure complete cyclization and esterification ().
- Purification : Column chromatography or recrystallization from ethanol-water mixtures to isolate the product ().
Optimize yields (70–85%) by adjusting substituent ratios and monitoring reaction progress via TLC .
Advanced: How can conflicting NMR data be resolved when characterizing the ester groups?
Answer:
Conflicts in NMR signals (e.g., overlapping peaks for ethyl ester protons) can arise due to dynamic rotational isomerism. Strategies include:
- Variable-Temperature NMR : Cool samples to –40°C to slow rotation and split overlapping signals ().
- 2D NMR (HSQC, HMBC) : Correlate protons with carbons to assign ester carbonyls (δ 160–170 ppm) and benzyl protons (δ 4.5–5.5 ppm) ( ).
- Elemental Analysis : Verify empirical formulas (e.g., C, H, N content) to confirm purity and rule out by-products .
Basic: Which spectroscopic methods are most effective for confirming the structure?
Answer:
- IR Spectroscopy : Identify ester carbonyl stretches (~1700 cm⁻¹) and imidazole C=N bonds (~1600 cm⁻¹) ( ).
- NMR : Use -NMR to assign benzyl protons (δ 4.5–5.5 ppm) and ethyl ester quartets (δ 1.2–1.4 ppm for CH₃, δ 4.1–4.3 ppm for CH₂) ( ).
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., m/z 330.12 for C₁₆H₁₈N₂O₄) ( ).
Advanced: What strategies improve regioselectivity in imidazole ring substitutions?
Answer:
- Directing Groups : Use electron-withdrawing groups (e.g., nitro) at specific positions to direct electrophilic substitution ().
- Metal Catalysis : Ru or Pd catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura) to install aryl groups selectively ( ).
- Protection/Deprotection : Temporarily protect reactive sites (e.g., benzyl groups) to prevent undesired side reactions ().
Basic: How is purity assessed post-synthesis?
Answer:
- Elemental Analysis : Match experimental C/H/N percentages with theoretical values (e.g., ±0.3% tolerance) ().
- HPLC : Use reverse-phase columns (C18) with UV detection (λ = 254 nm) to quantify impurities ( ).
- Melting Point : Sharp melting ranges (<2°C variation) indicate high crystallinity ().
Advanced: How does the benzyl group influence reactivity in derivatization?
Answer:
The benzyl group enhances steric hindrance, affecting:
- Nucleophilic Attack : Slows SN2 reactions at the imidazole N1 position ().
- Catalytic Hydrogenation : Use Pd/C under H₂ to cleave the benzyl group selectively ().
- Oxidative Stability : Protects the imidazole ring from oxidation compared to alkyl substituents ().
Basic: What are common by-products and mitigation strategies?
Answer:
- By-Products : Unreacted starting materials (e.g., benzaldehyde derivatives) or over-oxidized esters ( ).
- Mitigation :
- Use excess benzyl halide to drive substitution to completion.
- Add antioxidants (e.g., BHT) during oxidation steps ().
Advanced: How can computational methods predict binding affinity?
Answer:
- Molecular Docking : Use AutoDock Vina to model interactions with targets (e.g., enzymes with hydrophobic pockets). The benzyl group often shows π-π stacking with aromatic residues ().
- MD Simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories (GROMACS) to assess binding free energies (ΔG) .
Basic: What solubility considerations are critical for reaction design?
Answer:
- Polar Solvents (DMF, DMSO) : Required for reactions involving ionic intermediates ( ).
- Non-Polar Solvents (Toluene) : Ideal for Friedel-Crafts alkylation to avoid side reactions ().
- Aqueous Workup : Ethyl acetate/water partitions remove hydrophilic impurities ().
Advanced: How stable are the ester groups under oxidative conditions?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
